Synthetic Accessibility: Quantitative One-Step Synthesis vs. Multi-Step Aryl Diazirine Routes
The synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol can be achieved in a single step with quantitative yield (≥99%) using adapted Vilsmeier conditions [1]. This contrasts sharply with the typical synthetic routes for 3-aryl-3-trifluoromethyl-3H-diazirines (TPDs), which require a four-step sequence (ketone → oxime → O-sulfonyl oxime → diaziridine → diazirine) [2]. Even under optimized one-pot conditions, conventional aliphatic diazirine syntheses from ketones achieve only 30–81% yields, with the highest reported one-pot yield being 81% using potassium tert-butoxide [2]. The quantitative, one-step route for this specific compound represents a significant advancement in synthetic efficiency and reduces the cost and complexity associated with producing the diazirine warhead.
| Evidence Dimension | Synthetic yield and step count |
|---|---|
| Target Compound Data | Quantitative yield (≥99%) in 1 step |
| Comparator Or Baseline | TPD diazirines: 4-step route, near quantitative yield possible but complex; Conventional aliphatic diazirines: 1-2 steps, yields 30-81% |
| Quantified Difference | Target compound: ≥99% yield; Best reported one-pot aliphatic diazirine yield: 81%; TPD: ≥4 steps |
| Conditions | Adapted Vilsmeier conditions for target compound [1]; General aliphatic diazirine synthesis via HOSA and base [2] |
Why This Matters
A quantitative, single-step synthesis directly translates to lower manufacturing costs, higher purity, and more reliable access to the diazirine warhead for scaling up photoaffinity probe campaigns.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank 2023, 2023, M1654. View Source
- [2] Hill, J. R.; Robertson, A. A. B. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. J. Med. Chem. 2018, 61, 6945–6963. View Source
